6-chloro-3,8-dimethyl-1H-quinazoline-2,4-dione
Description
Properties
IUPAC Name |
6-chloro-3,8-dimethyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-5-3-6(11)4-7-8(5)12-10(15)13(2)9(7)14/h3-4H,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWNGAZXXUUJCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)N(C2=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,8-dimethyl-1H-quinazoline-2,4-dione typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . One common method includes the cyclization of 2-aminobenzamide with chloroacetic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3,8-dimethyl-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various halogenated quinazoline derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has been extensively studied for its antibacterial properties. Research indicates that derivatives of quinazoline-2,4-dione, including 6-chloro-3,8-dimethyl-1H-quinazoline-2,4-dione, exhibit significant activity against various bacterial strains. A patent describes these compounds as effective against both Gram-positive and Gram-negative bacteria, making them potential candidates for treating infections resistant to conventional antibiotics .
Table 1: Antibacterial Activity of Quinazoline Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 12 | 70 |
| This compound | Escherichia coli | 11 | 75 |
| Derivative X | Candida albicans | 13 | 75 |
Anticancer Properties
Recent studies have also explored the antiproliferative effects of quinazoline derivatives against various cancer cell lines. For instance, a series of hybrid compounds combining quinazoline with pyrimidine showed promising cytotoxic activity against breast cancer (MCF-7) and lung cancer (A549) cell lines . The compounds were characterized using IR and NMR spectroscopy and demonstrated significant potential with IC50 values indicating effective inhibition of cancer cell proliferation.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Hybrid A | MCF-7 | 15 |
| Hybrid B | A549 | 18 |
| Hybrid C | SW-480 | 20 |
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Studies suggest that it can inhibit bacterial gyrase and DNA topoisomerase IV, which are critical for bacterial DNA replication . This mechanism is particularly relevant in the context of developing new antimicrobial agents that can circumvent resistance mechanisms.
Material Science Applications
The compound is also utilized in the synthesis of novel materials due to its heterocyclic structure. It serves as a building block for more complex chemical entities in organic synthesis . Its derivatives have been explored for use in creating advanced materials with specific electronic or optical properties.
Case Study: Antiviral Activity
A study highlighted the antiviral potential of quinazoline derivatives against Hepatitis C virus (HCV). Certain derivatives exhibited EC50 values lower than ribavirin, suggesting they could be more effective in treating HCV infections . The modifications at various positions on the quinazoline ring significantly influenced their antiviral efficacy.
Table 3: Antiviral Efficacy Against HCV
| Compound | EC50 (µM) |
|---|---|
| Compound A | 10 |
| Compound B | 13.3 |
| Ribavirin | 20 |
Case Study: Antifungal Activity
Another significant application lies in antifungal activity where some derivatives demonstrated effectiveness against fungal strains such as Candida albicans and Penicillium chrysogenum. Compounds were screened for their Minimum Inhibitory Concentration (MIC), showing promising results that warrant further investigation .
Mechanism of Action
The mechanism of action of 6-chloro-3,8-dimethyl-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Pharmacological and Physicochemical Insights
- Bioavailability : Chlorine and methyl groups in 6-chloro-3,8-dimethyl-quinazolinedione increase lipophilicity (logP ~2.5 estimated), enhancing membrane permeability compared to polar thiazolidinediones (logP ~1.2) .
- Toxicity : Thiazolidinediones exhibit dose-dependent toxicity (e.g., bladder cancer risk with Pioglitazone), whereas quinazoline-diones lack reported toxicity data .
- Crystallography : Quinazoline derivatives like 6-chloro-3-phenethyl-2-thioxo-quinazolin-4-one form stable crystals via bifurcated hydrogen bonds (N–H⋯S, C–H⋯S), critical for solid-state formulation .
Biological Activity
6-Chloro-3,8-dimethyl-1H-quinazoline-2,4-dione is a heterocyclic compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and comparative efficacy against various biological targets.
Overview of Quinazoline Derivatives
Quinazoline derivatives are known for their significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The specific structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.
Target Interactions:
The compound primarily interacts with the sphingosine-1-phosphate receptor 2 (S1PR2), which plays a crucial role in cellular signaling pathways related to inflammation and cancer progression.
Biological Effects:
The broad spectrum of biological activities exhibited by quinazoline derivatives includes:
- Antimicrobial Activity: Effective against a range of bacteria and fungi.
- Anticancer Activity: Demonstrated cytotoxic effects against several cancer cell lines.
- Anti-inflammatory Effects: Potential to modulate inflammatory responses.
Anticancer Activity
A study evaluated various quinazoline derivatives for their antiproliferative effects against human cancer cell lines (MCF-7 for breast cancer, A549 for lung cancer, and SW-480 for colorectal cancer). The results indicated that compounds similar to this compound exhibited significant cytotoxicity. For instance:
- Compound 6n showed IC50 values of 5.9 µM (A549), 2.3 µM (SW-480), and 5.65 µM (MCF-7), outperforming standard chemotherapy agents like Cisplatin .
Antimicrobial Activity
Quinazolinediones have been reported as effective inhibitors of bacterial gyrase and DNA topoisomerase IV. In a study assessing their activity against Escherichia coli and Staphylococcus aureus, it was found that quinazoline derivatives, including this compound, retained activity against both wild-type and mutant strains .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | Varies by target |
| 6-Bromo-3,8-dimethyl-1H-quinazoline-2,4-dione | - | Anticancer | Higher than chloro derivative |
| 6-Chloro-8-methyl-1H-quinazoline-2,4-dione | - | Moderate Anticancer | Higher IC50 values |
This table highlights the unique position of 6-chloro-3,8-dimethyl in terms of its potency compared to other derivatives.
Q & A
Q. 1.1. What are the established synthetic routes for 6-chloro-3,8-dimethyl-1H-quinazoline-2,4-dione, and how do reaction conditions influence yield?
The compound can be synthesized via cyclization of anthranilic acid derivatives or functionalization of pre-formed quinazoline scaffolds. For example, chlorosulfonic acid is used to introduce sulfonyl groups in related quinazoline-diones, though regioselectivity challenges may arise (e.g., sulfonation at C8 instead of C7) . Alternative routes involve cyclization with phosgene substitutes (e.g., triphosgene) under refluxing ethanol, yielding intermediates like 2-amino-N-benzyloxybenzamides, which are further cyclized to quinazoline-diones . Reaction optimization (temperature, solvent, stoichiometry) is critical to minimize byproducts and improve purity.
Q. 1.2. How is the structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for structural elucidation, resolving bond angles, torsion angles, and packing interactions (e.g., C=O···H–N hydrogen bonds in related benzoxazine-diones) . NMR spectroscopy (¹H/¹³C) identifies substituent positions: methyl groups at C3/C8 and chlorine at C6 produce distinct splitting patterns. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR spectroscopy verifies carbonyl (C=O) and NH stretches .
Q. 1.3. What are the primary biological targets or activities associated with this compound?
Quinazoline-diones are explored for antibacterial, anticancer, and enzyme inhibitory activities. For example, 6-chloro-2-phenylquinazoline derivatives exhibit activity against Gram-positive bacteria via DNA gyrase inhibition . Chlorine and methyl substituents enhance lipophilicity and target binding, as seen in triazoloquinoxaline-diones with antitumor potential .
Advanced Research Questions
Q. 2.1. How can regioselectivity issues during sulfonation or halogenation of the quinazoline core be resolved?
In sulfonation reactions, steric and electronic factors dictate regioselectivity. For instance, chlorosulfonic acid reacts with 6-bromoquinazoline-dione to form 8-chlorosulfonyl derivatives instead of the expected C7 product due to steric hindrance from bromine at C6 . Computational modeling (DFT) or directing groups (e.g., nitro or amino) can guide functionalization. Experimental validation via crystallography or NOESY NMR is recommended to confirm substitution patterns .
Q. 2.2. How do researchers resolve contradictions in spectral data for substituted quinazoline-diones?
Contradictions often arise from dynamic processes (e.g., tautomerism) or overlapping signals. For example, NH protons in quinazoline-diones may exchange rapidly, broadening NMR peaks. Deuterated solvents (DMSO-d₆) and variable-temperature NMR can stabilize signals . In cases of ambiguous NOE correlations, single-crystal X-ray analysis provides definitive proof, as demonstrated for 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide .
Q. 2.3. What strategies optimize the use of CO₂ in green synthesis of quinazoline-diones?
Traditional methods rely on toxic reagents like phosgene, but CO₂-based routes offer sustainability. For example, CO₂ can cyclize 2-aminobenzonitriles under catalytic conditions (e.g., ionic liquids) to form quinazoline-diones . Key parameters include pressure (1–5 atm CO₂), temperature (80–120°C), and catalyst selection (e.g., DBU or Cs₂CO₃). Yield improvements require tuning substrate electronic effects (e.g., electron-withdrawing groups enhance cyclization) .
Q. 2.4. How are structure-activity relationships (SAR) analyzed for chlorine/methyl-substituted quinazoline-diones?
SAR studies compare analogs with varied substituents. For example:
- Chlorine at C6 : Enhances electrophilicity and binding to biological targets (e.g., kinase active sites) .
- Methyl groups at C3/C8 : Improve metabolic stability by blocking oxidation.
Bioassays (e.g., MIC tests for antibacterials) and computational docking (AutoDock, Schrödinger) correlate substituent effects with activity .
Q. 2.5. What mechanistic insights explain nucleophilic substitution reactions in quinazoline-diones?
Nucleophilic attack typically occurs at electron-deficient positions (e.g., C8 sulfonyl groups). For example, 6-bromo-8-chlorosulfonylquinazoline-dione reacts with amines to form sulfonamides via SN2 displacement, while reduction with SnCl₂·2H₂O yields mercapto derivatives . Kinetic studies (Hammett plots) and isotopic labeling (¹⁸O/²H) elucidate rate-determining steps and intermediate stability .
Methodological Resources
- Synthesis : Use triphosgene for safer cyclization , and refer to Kuryazov et al. (2010) for sulfonation protocols .
- Characterization : SHELXL-97 for crystallographic refinement ; Gaussian09 for DFT calculations .
- Biological Testing : Follow CLSI guidelines for antimicrobial assays , and use PubChem (CID: 27537877) for toxicity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
